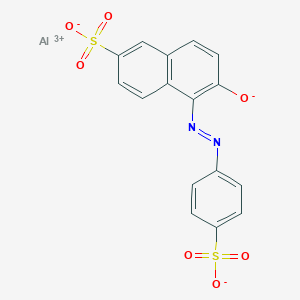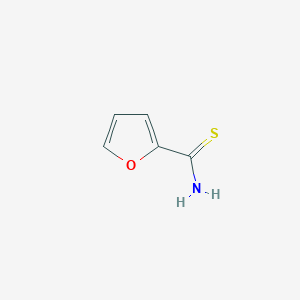
2-Ethylsulfanylpyridine
Übersicht
Beschreibung
2-Ethylsulfanylpyridine is a compound that features a pyridine ring substituted with an ethylsulfanyl group. This structure is of interest due to its potential applications in various fields such as medicinal chemistry, catalysis, and material science. The ethylsulfanyl group can influence the electronic properties of the pyridine ring and thus modify the reactivity and interaction of the molecule with other substances.
Synthesis Analysis
The synthesis of 2-ethylsulfanylpyridine derivatives can be achieved through nucleophilic substitution reactions. For instance, the synthesis of 2-aminoethylsulfanylpyridines, which are closely related to 2-ethylsulfanylpyridine, has been reported using halopyridines with ethanol as both a solvent and reagent, employing microwave heating for short reaction times to achieve high yields . This method presents an improvement over previous approaches, which yielded variable results depending on the substituents on the halopyridine ring.
Molecular Structure Analysis
The molecular structure of 2-ethylsulfanylpyridine derivatives can exhibit aromatic delocalization, particularly in the pyridine and, if present, additional heterocyclic rings. For example, in the case of 2-ethylsulfanylpyrazolo[1,5-a][1,3,5]triazines, the molecular dimensions suggest some degree of delocalization in the pyrazole rings. The ethylsulfanyl substituents can adopt different conformations, influencing the overall molecular geometry .
Chemical Reactions Analysis
2-Ethylsulfanylpyridine and its derivatives can participate in various chemical reactions due to the presence of both a reactive pyridine ring and an ethylsulfanyl group. The thiol group in sulfanylmethyl derivatives, for example, has been utilized as an additive in peptide/protein synthesis through ligation chemistry, demonstrating the versatility of sulfur-containing pyridine derivatives in synthetic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-ethylsulfanylpyridine derivatives are influenced by the presence of the ethylsulfanyl group. While specific data on 2-ethylsulfanylpyridine itself is not provided, related compounds show interesting properties. For instance, the absence of hydrogen bonds in the crystal structures of some derivatives suggests that non-covalent interactions like pi-stacking play a significant role in the solid-state assembly of these molecules . Additionally, the reactivity of the thiol group can be modulated by its environment, as seen in sulfanylmethyl dimethylaminopyridine, where the formation of a zwitterion affects its acidity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity : 2-Amino-4-ethoxycarbonylpyridine, a derivative of 2-Ethylsulfanylpyridine, was used to synthesize 4-substituted-N1-2-pyridylsulfanilamide derivatives, showing notable inhibition of Bacillus subtilis, indicating potential antimicrobial applications (El-Salam & Mohamed, 2005).
Synthesis in Medicinal Chemistry and Sensing Devices : A study highlighted the efficient synthesis of 2-aminoethylsulfanylpyridine isomers, which are important ligands in medicinal chemistry and sensing devices. The synthesis used ethanol as a solvent and reagent with microwave heating, indicating a versatile approach for the nucleophilic substitution of halopyridines (Bhagwat et al., 2012).
Applications in Polymerization and Catalysis : Diiminopyridyl metal complexes, related to 2-Ethylsulfanylpyridine, were used as precatalysts in coordinative ethylene polymerization, contributing to the postmetallocene revolution in polymer science. This discovery spurred extensive research in diversified diiminopyridine chemistry (Flisak & Sun, 2015).
Ruthenium Complexes in Photovoltaics and DNA Intercalation : Terpyridines, including derivatives of 2-Ethylsulfanylpyridine, and their transition metal complexes have applications in materials science (e.g., photovoltaics), biomedicinal chemistry (e.g., DNA intercalation), and organometallic catalysis. These compounds catalyze a broad range of reactions from artificial photosynthesis to biochemical transformations (Winter, Newkome, & Schubert, 2011).
Use in Peptide/Protein Synthesis : Sulfanylmethyl-installed dimethylaminopyridine, a compound related to 2-Ethylsulfanylpyridine, was used as an additive for native chemical ligation in peptide synthesis, demonstrating its utility in the synthesis of cyclic peptides (Ohkawachi et al., 2020).
Eigenschaften
IUPAC Name |
2-ethylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-2-9-7-5-3-4-6-8-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTBXHXRHAFYJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328617 | |
| Record name | 2-ethylsulfanylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylsulfanylpyridine | |
CAS RN |
19006-76-9 | |
| Record name | 2-ethylsulfanylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














